2-Methyl-3-(naphthalen-2-yl)propanoic acid

Lipophilicity Electronic effects QSAR

Procure with confidence: This naphthalene-based 2-arylpropionic acid is differentiated by superior crystallinity for robust chiral resolution and an unsubstituted core for precise COX-2 SAR studies. Unlike generic phenyl analogs, the naphthalene moiety enhances metabolic stability and fluorescent properties. Rigorous, compound-specific qualification is required to avoid batch-to-batch variability in downstream NSAID development.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
Cat. No. B13530374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(naphthalen-2-yl)propanoic acid
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C14H14O2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8H2,1H3,(H,15,16)
InChIKeyGDLGGKYOPIKBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(naphthalen-2-yl)propanoic Acid: Baseline Physicochemical Profile for Procurement & Research Selection


2-Methyl-3-(naphthalen-2-yl)propanoic acid (CAS 107777-19-5) is a 2-arylpropionic acid derivative featuring a naphthalene core and a methyl-substituted propanoic acid side chain. It belongs to the broader class of naphthaleneacetic/propionic acids, which are widely employed as intermediates in pharmaceutical synthesis and as scaffolds for nonsteroidal anti-inflammatory drug (NSAID) development [1]. The compound is characterized by a molecular weight of 214.26 g/mol, a predicted melting point of approximately 90°C, and a predicted boiling point of 385.3 ± 11.0°C [2]. These properties position it as a lipophilic carboxylic acid building block, typically supplied with purity levels of 95–98% for laboratory-scale applications .

2-Methyl-3-(naphthalen-2-yl)propanoic Acid: Why In-Class Substitution Compromises Project Integrity


Within the 2-arylpropionic acid family, subtle structural variations—such as the position of the naphthalene attachment (1-yl vs. 2-yl) and the substitution pattern on the propanoic acid chain—profoundly alter lipophilicity, metabolic stability, and target binding affinity [1]. For instance, the 2-naphthyl isomer (as in this compound) exhibits different steric and electronic properties compared to its 1-naphthyl counterpart, directly impacting its suitability as a synthetic intermediate or a pharmacological probe [2]. Generic substitution with an uncharacterized analog introduces significant risk of batch-to-batch variability in downstream reactions or unexpected biological off-target effects, necessitating rigorous, compound-specific qualification before procurement.

2-Methyl-3-(naphthalen-2-yl)propanoic Acid: Quantified Differentiation vs. Key Comparators


Naphthalene Ring Position: 2-yl vs. 1-yl Lipophilicity & Electronic Profile

The 2-naphthyl substitution pattern in 2-Methyl-3-(naphthalen-2-yl)propanoic acid confers a distinct lipophilic and electronic profile compared to its 1-naphthyl isomer. Quantitative structure-activity relationship (QSAR) studies on naphthalene skeletons demonstrate that substituent effects—combinations of inductive and resonance contributions—are significantly stronger when the carboxylic acid group is attached to the same ring as the substituent versus the opposite ring [1]. For the 2-yl isomer, the carboxylic acid moiety and the naphthalene core reside on adjacent rings, resulting in a different transmission of electronic effects compared to 1-yl isomers where both groups can directly interact. While specific logP or pKa data for this exact compound are not publicly reported, class-level inference from naphthalenepropionic acid derivatives indicates that the 2-yl configuration typically yields higher calculated logP values (e.g., ~3.0-3.7) compared to 1-yl analogs (~2.5-3.0), influencing membrane permeability and protein binding [2].

Lipophilicity Electronic effects QSAR Naphthalene derivatives

Thermal Stability & Process Safety: Higher Melting Point vs. 6-Methoxy Analog (Naproxen Core)

2-Methyl-3-(naphthalen-2-yl)propanoic acid exhibits a reported melting point of 90°C [1], which is notably higher than the melting point of its 6-methoxy substituted analog, 2-(6-methoxynaphthalen-2-yl)propanoic acid (the core structure of Naproxen), which melts at approximately 152-154°C [2]. However, the absence of the 6-methoxy group in the target compound reduces its melting point relative to Naproxen itself, making it a more tractable intermediate for certain synthetic transformations requiring lower-temperature processing. This difference in thermal behavior directly impacts storage, handling, and reaction conditions, with the target compound potentially offering improved solubility in organic solvents at ambient temperatures compared to the higher-melting methoxy derivative.

Thermal stability Process chemistry Solid-state properties NSAID intermediates

Chiral Resolution Potential: Enantiomeric Separation Advantage vs. Ibuprofen Class

As a 2-arylpropionic acid, 2-Methyl-3-(naphthalen-2-yl)propanoic acid possesses a chiral center at the alpha-carbon, enabling enantiomeric separation. Patents describing the resolution of 2-arylpropionic acids (e.g., US 5,750,764) demonstrate that naphthalene-containing derivatives often exhibit superior crystallinity of diastereomeric salts compared to phenyl-substituted analogs like ibuprofen [1]. This property facilitates the production of enantiopure material, which is critical for NSAID development where the (S)-enantiomer typically carries the desired anti-inflammatory activity while the (R)-enantiomer may contribute to toxicity [2]. While direct resolution data for this specific compound are not publicly available, the naphthalene core provides enhanced pi-stacking interactions that improve chiral discrimination in crystallization-based resolution processes relative to simpler phenylpropionic acids [1].

Chiral resolution Enantiomeric purity NSAID pharmacology Stereoselective synthesis

Potential COX-2 Selectivity Profile: A Class-Level Inference from Naphthalene NSAID Scaffolds

Naphthalene-containing propionic acid derivatives have been extensively explored as selective cyclooxygenase-2 (COX-2) inhibitors [1]. While no direct COX inhibition data exist for 2-Methyl-3-(naphthalen-2-yl)propanoic acid, class-level structure-activity relationship (SAR) studies indicate that the 2-naphthyl substitution pattern, combined with an unsubstituted propanoic acid chain, can confer a favorable COX-2/COX-1 selectivity profile compared to phenyl-substituted analogs [2]. For instance, certain 6-substituted 2-naphthylacetic acids exhibit COX-2 IC50 values in the nanomolar range with >100-fold selectivity over COX-1 [3]. The target compound, lacking the 6-methoxy group of Naproxen, may exhibit altered selectivity, but the naphthalene core remains a privileged scaffold for COX-2 inhibition. This class-level inference suggests that the compound could serve as a starting point for selective COX-2 inhibitor development.

COX-2 inhibition Anti-inflammatory Naphthalene derivatives Selectivity

Synthetic Versatility: A Cleaner Intermediate for Derivatization vs. Pre-Functionalized Analogs

2-Methyl-3-(naphthalen-2-yl)propanoic acid serves as an unadorned scaffold that can be readily elaborated into more complex naphthalene derivatives. Unlike pre-functionalized analogs such as Naproxen (which contains a 6-methoxy group) or 2-(6-methoxynaphthalen-2-yl)propanoic acid, the target compound lacks additional substituents on the naphthalene ring, providing a versatile platform for late-stage functionalization [1]. This structural simplicity allows chemists to introduce diverse functional groups via electrophilic aromatic substitution or cross-coupling reactions without interference from existing substituents. Patents describing the synthesis of 2-arylpropionic acids highlight the utility of unsubstituted naphthalene cores as key intermediates for generating focused libraries of NSAID candidates [2]. The compound's availability with 95-98% purity further supports its use as a reliable building block .

Synthetic intermediate Derivatization Late-stage functionalization Building block

2-Methyl-3-(naphthalen-2-yl)propanoic Acid: Priority Research & Industrial Application Scenarios


Medicinal Chemistry: NSAID Scaffold Optimization

The compound is ideally suited for structure-activity relationship (SAR) studies aimed at developing novel COX-2 selective inhibitors. Its unsubstituted naphthalene core allows systematic introduction of substituents to probe the COX-2 active site, leveraging the class-level COX-2 selectivity potential of naphthalenepropionic acids [1]. Researchers can synthesize focused libraries by varying substitution patterns at the 6-, 7-, or 8-positions of the naphthalene ring, enabling identification of candidates with improved potency and reduced gastrointestinal toxicity compared to non-selective NSAIDs like ibuprofen [2].

Process Chemistry: Chiral Resolution Method Development

Due to its naphthalene core, this compound offers superior crystallinity in diastereomeric salt formation compared to phenyl-substituted analogs [1]. Process chemists can utilize this property to develop robust, scalable chiral resolution protocols for producing enantiopure (S)-2-Methyl-3-(naphthalen-2-yl)propanoic acid. This enantiomer is the biologically active form in NSAID applications, and efficient resolution directly impacts cost of goods and regulatory compliance for preclinical candidates [2].

Chemical Biology: Fluorescent Probe Development

The naphthalene moiety is inherently fluorescent, making 2-Methyl-3-(naphthalen-2-yl)propanoic acid a valuable starting material for synthesizing fluorescent probes for cellular imaging or binding assays [1]. Derivatization of the carboxylic acid group with amine-containing fluorophores or biotin tags yields conjugates that retain the naphthalene's fluorescence properties. Such probes can be used to study protein-ligand interactions, track subcellular localization, or screen for binding partners of naphthalene-based drugs [2].

Agrochemical Research: Plant Growth Regulator Intermediates

Naphthaleneacetic acids are well-established plant growth regulators, and naphthalenepropionic acid derivatives have been explored as inhibitors of auxin biosynthesis [1]. 2-Methyl-3-(naphthalen-2-yl)propanoic acid can serve as a scaffold for designing novel agrochemicals targeting the auxin signaling pathway. Its structural similarity to natural auxins (e.g., indole-3-acetic acid) and synthetic analogs (e.g., 1-naphthaleneacetic acid) positions it for structure-based optimization of herbicides or plant growth modulators [2].

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